2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one 2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17775007
InChI: InChI=1S/C11H9F3N2O/c1-2-16-10(17)9-4-3-8(11(12,13)14)5-7(9)6-15-16/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C11H9F3N2O
Molecular Weight: 242.20 g/mol

2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one

CAS No.:

Cat. No.: VC17775007

Molecular Formula: C11H9F3N2O

Molecular Weight: 242.20 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one -

Specification

Molecular Formula C11H9F3N2O
Molecular Weight 242.20 g/mol
IUPAC Name 2-ethyl-6-(trifluoromethyl)phthalazin-1-one
Standard InChI InChI=1S/C11H9F3N2O/c1-2-16-10(17)9-4-3-8(11(12,13)14)5-7(9)6-15-16/h3-6H,2H2,1H3
Standard InChI Key JLPWZFVSAVKFSW-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C2=C(C=C(C=C2)C(F)(F)F)C=N1

Introduction

Physicochemical Characterization

Molecular Properties

The compound’s physicochemical profile is shaped by its substituents:

  • Trifluoromethyl Group: Enhances lipophilicity (logP ≈ 2.1 predicted) and metabolic stability

  • Ethyl Group: Contributes to molecular flexibility while maintaining moderate steric bulk

Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₉F₃N₂O
Molecular Weight242.20 g/mol
Canonical SMILESCCN1C(=O)C2=C(C=C(C=C2)C(F)(F)F)C=N1
Topological Polar Surface41.1 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Data sourced from PubChem and technical specifications .

Spectroscopic Features

While experimental spectral data for this compound remains unpublished, analogous phthalazinones exhibit characteristic:

  • ¹H NMR: Aromatic protons at δ 7.5–8.5 ppm, NH protons (if present) at δ 10–12 ppm

  • ¹³C NMR: Carbonyl carbons at δ 160–170 ppm, CF₃ carbons at δ 120–125 ppm (quartet, J = 280–320 Hz)

  • IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹

Biological and Pharmacological Profile

Pharmacokinetic Predictions

Computational ADMET profiling suggests:

  • Blood-Brain Barrier Permeability: Moderate (predicted logBB = -0.3)

  • CYP450 Inhibition: Low affinity for CYP3A4 (KI > 10 µM)

  • Aqueous Solubility: ~15 µg/mL (pH 7.4), classifying it as poorly soluble

These predictions highlight potential formulation challenges for therapeutic applications.

Comparative Analysis with Related Compounds

CompoundSubstituentsBioactivity (IC₅₀)LogP
2-Ethyl-6-CF₃-phthalazinone2-Et, 6-CF₃Not reported2.1
3-(o-MeNHBz)-phthalazinone 3-AminobenzoylImmunomodulation (50 µM)1.8
Pyran-phthalazinone Pyran, pyrazoleAnticancer (9.8 µM)1.5

This comparison underscores how substituent choice dramatically influences both physicochemical properties and biological activity.

Future Perspectives and Research Directions

  • Mechanistic Studies: Elucidate molecular targets via chemical proteomics and kinase profiling assays

  • Formulation Development: Explore nanocrystal or lipid-based delivery systems to overcome solubility limitations

  • Environmental Impact: Conduct ecotoxicology studies on fluorinated degradation products

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